N~1~,N~1~-diethyl-N~4~-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}piperidine-1,4-dicarboxamide
Description
N~1~,N~1~-diethyl-N~4~-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}piperidine-1,4-dicarboxamide is a complex organic compound with a unique structure that includes piperidine and sulfonyl groups
Properties
IUPAC Name |
1-N,1-N-diethyl-4-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]piperidine-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N4O4S/c1-4-25(5-2)23(29)26-14-12-19(13-15-26)22(28)24-20-6-8-21(9-7-20)32(30,31)27-16-10-18(3)11-17-27/h6-9,18-19H,4-5,10-17H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCJBASBINRSMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-diethyl-N~4~-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}piperidine-1,4-dicarboxamide typically involves multiple steps. One common method starts with the reaction of piperidine with diethylamine under controlled conditions to form the piperidine-dicarboxamide core. This intermediate is then reacted with 4-methylpiperidine and a sulfonyl chloride derivative to introduce the sulfonyl and piperidine groups .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-diethyl-N~4~-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}piperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions often require catalysts or specific pH conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N~1~,N~1~-diethyl-N~4~-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}piperidine-1,4-dicarboxamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or chemical processes
Mechanism of Action
The mechanism of action of N1,N~1~-diethyl-N~4~-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-1,4-phenylenediammonium sulfate
- N,N-Diethyl-4-methyl-1-piperazinecarboxamide 4-oxide
- 1,4-Benzenediamine, N,N-diethyl-
Uniqueness
N~1~,N~1~-diethyl-N~4~-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}piperidine-1,4-dicarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
